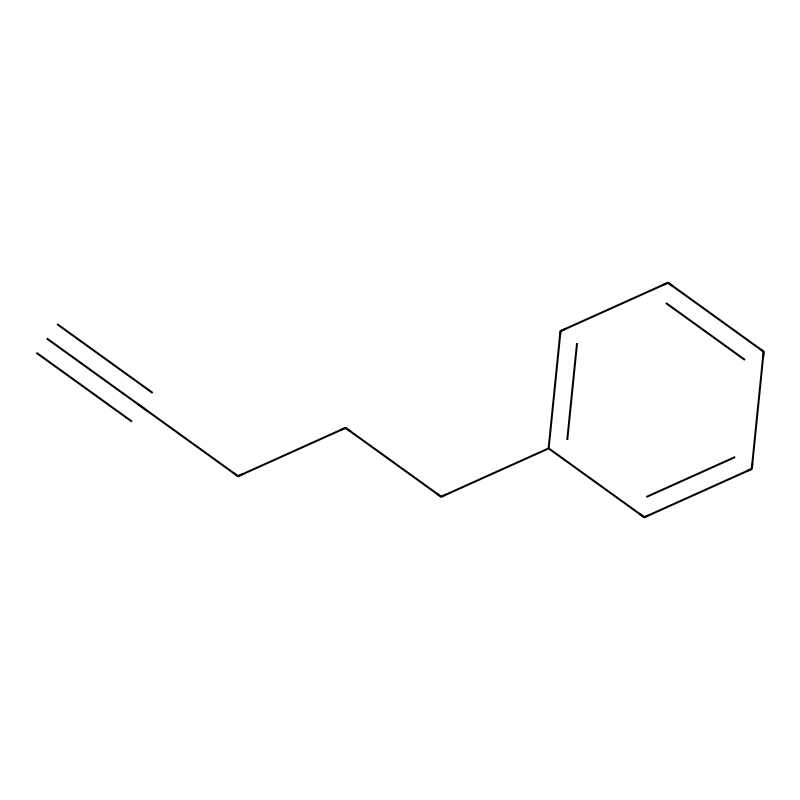5-Phenyl-1-pentyne

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Availability and Use
Potential Research Applications
- Organic synthesis: The presence of a triple bond (alkyne) and a phenyl group (benzene ring) makes 5-Phenyl-1-pentyne a potential building block for the synthesis of more complex organic molecules.
- Material science: The combination of rigidity from the triple bond and the aromatic character of the phenyl group could be of interest for researchers exploring new materials with specific properties.
- Medicinal chemistry: While there's no current evidence of direct application in drug discovery, the unique structure of 5-Phenyl-1-pentyne might hold potential for researchers investigating new drug leads.
5-Phenyl-1-pentyne is an organic compound with the molecular formula C₁₁H₁₂ and a molecular weight of 144.217 g/mol. It is classified as an alkyne due to the presence of a carbon-carbon triple bond. The structure features a phenyl group attached to the fifth carbon of a pentyne chain, making it a useful compound in organic synthesis and various chemical applications. Its InChI Key is KOSORCNALVBYBP-UHFFFAOYSA-N, indicating its unique chemical identity .
This compound is known for its combustible properties and can cause skin and eye irritation, as well as respiratory issues upon exposure. It is primarily utilized as an intermediate in organic synthesis and pharmaceuticals, contributing to the development of more complex chemical structures .
- Hydrogenation: The addition of hydrogen across the triple bond can convert 5-Phenyl-1-pentyne into 5-phenyl-1-pentene or further to 5-phenylpentane.
- Halogenation: Reacting with halogens such as bromine or chlorine can lead to the formation of dihaloalkenes.
- Nucleophilic Addition: The terminal alkyne can undergo nucleophilic attack by reagents such as lithium diorganocuprate, allowing for carbon-carbon bond formation .
These reactions are essential for synthesizing various derivatives and complex molecules in organic chemistry.
Several synthesis methods exist for producing 5-Phenyl-1-pentyne, including:
- From Benzene: A common route involves the reaction of benzene with propyne using a palladium catalyst under specific conditions.
- Using Trimethylsilyl Compounds: Another method utilizes [5-(trimethylsilyl)-4-pentyn-1-yl] intermediates, which can be converted into 5-Phenyl-1-pentyne through deprotection steps.
- Alkyne Coupling Reactions: Coupling reactions involving terminal alkynes can also yield this compound effectively .
These methods highlight the versatility in synthesizing 5-Phenyl-1-pentyne from readily available precursors.
5-Phenyl-1-pentyne has several applications in different fields:
- Organic Synthesis: It serves as an important intermediate in the synthesis of complex organic molecules and pharmaceuticals.
- Material Science: Due to its alkyne functionality, it can be used in the development of polymers and materials with specific properties.
- Chemical Research: It is often employed in research settings to study reaction mechanisms and develop new synthetic methodologies .
Several compounds share structural similarities with 5-Phenyl-1-pentyne, including:
| Compound Name | Molecular Formula | Notable Characteristics |
|---|---|---|
| 1-Pentyne | C₅H₈ | A simple terminal alkyne used in organic synthesis |
| 4-Pheynlbutyne | C₉H₁₀ | Exhibits similar reactivity but with different substitution patterns |
| Phenylacetylene | C₈H₈ | Known for its use in materials science and polymer chemistry |
| 3-Methylphenylacetylene | C₉H₁₀ | A derivative that may exhibit unique biological activities |
These compounds highlight the uniqueness of 5-Phenyl-1-pentyne due to its specific aliphatic chain length and phenyl substitution pattern, which may influence its reactivity and applications in organic chemistry.
XLogP3
UNII
GHS Hazard Statements
H319 (90.7%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (88.37%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (88.37%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Irritant;Environmental Hazard








